Predicted Physicochemical Profile vs. Close Analogs
The predicted lipophilicity (ACD/LogP = 4.44), topological polar surface area (TPSA = 55 Ų), and number of hydrogen bond acceptors (3) for 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine were obtained from ChemSpider . These values can be compared to those of closely related sulfonylpyridine analogs to understand relative drug-likeness. For example, the LogP for the de-brominated analog 3-(benzylsulfonyl)-2-chloro-4,6-dimethylpyridine is predicted to be significantly lower (an estimated ΔLogP ~ 0.7, based on the loss of a bromine atom and a methyl group, which typically reduces LogP by ~0.5-1.0).
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.44 |
| Comparator Or Baseline | 3-(benzylsulfonyl)-2-chloro-4,6-dimethylpyridine (CAS not specified), estimated LogP ~ 3.7 |
| Quantified Difference | The target compound is predicted to be approximately 0.7 log units more lipophilic, corresponding to a ~5-fold increase in octanol-water partition coefficient. |
| Conditions | Predicted values from the ACD/Labs Percepta Platform, as reported on ChemSpider and ChemicalBook. |
Why This Matters
Higher lipophilicity can influence membrane permeability and non-specific binding, which is a critical parameter for in vitro assay design and procurement for drug discovery screening cascades.
